1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions necessary for the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It would include information about the reactants and products of these reactions, as well as the conditions under which they occur .Physical and Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Catalysis and Chemical Reactions
C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, which include imidazol-2-ylidene and 1,2,3-triazol-5-ylidene groups, have been developed for C-N bond-forming reactions. These complexes are highly efficient in forming C-N bonds across various primary amine and alcohol substrates under solvent-free conditions (Donthireddy et al., 2020).
Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are effective catalysts in transesterification between esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate at room temperature and are involved in various esterification processes (Grasa et al., 2002).
Pharmaceutical Research
Antiviral Activity : Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses, indicating potential antiviral applications (Golankiewicz et al., 1995).
Antihypertensive Agents : N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have shown potent antihypertensive effects upon oral administration. These compounds are significant in the development of new antihypertensive medications (Carini et al., 1991).
Biochemical Applications
- Apoptotic Cell Death in Cancer Research : Studies on sulfur-containing heterocyclic analogs like 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate have shown antiproliferative activity against cancer cells, especially in laryngeal carcinoma, indicating their potential use in cancer research (Haridevamuthu et al., 2023).
Material Science
- Pervaporation Performance in Membranes : Research on dense membranes based on cellulose acetate propionate (CAP) containing polymerizable ionic liquid (PIL) monomers has shown significant improvements in pervaporation performance for dehydration processes. This indicates the application of such compounds in the development of hybrid materials for separation technologies (Rynkowska et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one, is the 5-HT4 serotonin receptor located in the sarcolemma of human cardiomyocytes .
Mode of Action
The compound interacts with its target by stimulating the 5-HT4 serotonin receptors . This stimulation activates the stimulatory GTP-binding proteins (Gs), which in turn stimulate adenylyl cyclases (AC). The AC then catalyzes the formation of cyclic adenosine monophosphate (cAMP) .
Safety and Hazards
Properties
IUPAC Name |
1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-13(17)16-8-7-15-14(16)18-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKTZHVVWMIVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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